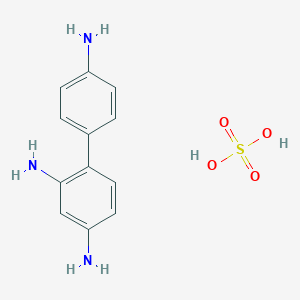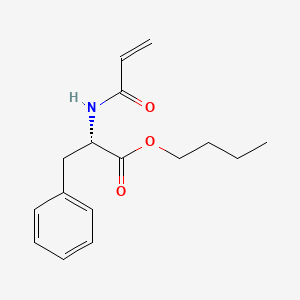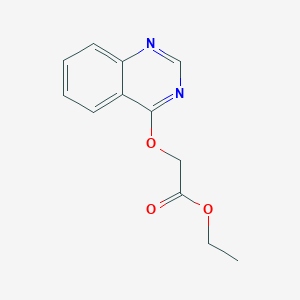![molecular formula C14H19N3OS3 B8046476 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The methods used in industrial production are often proprietary and optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a wide variety of substituted compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. The specific arrangement of atoms and functional groups in this compound may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS3/c1-11(18)10-16-6-8-17(9-7-16)21-20-14-15-12-4-2-3-5-13(12)19-14/h2-5,11,18H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJSHWULCZFVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione](/img/structure/B8046394.png)

![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)


![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)



